1-(2,6-Difluorophenyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9F2N and a molecular weight of 169.18 g/mol . It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with two fluorine atoms at the 2 and 6 positions. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)cyclopropanamine can be achieved through several synthetic routes. One common method involves the cyclopropanation of o-difluorobenzene with chloracetyl chloride in the presence of a base such as sodium hydroxide . Another approach involves the reaction of camphor sulfonium ylide with acrylonitrile, followed by hydrolysis and Hofmann degradation to yield the desired product . These methods are characterized by high yields and good stereoselectivity, making them suitable for industrial production.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding cyclopropylamine.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Difluorophenyl)cyclopropanamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)cyclopropanamine can be compared with other similar compounds, such as:
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropylamine: This compound has a similar structure but differs in the position of the fluorine atoms and the stereochemistry of the cyclopropane ring.
2-(2,6-Difluorophenyl)cyclopropylamine: Another closely related compound with slight variations in the cyclopropane ring and phenyl group substitution.
These comparisons highlight the uniqueness of this compound in terms of its structural and chemical properties, which contribute to its specific applications and reactivity.
Biological Activity
1-(2,6-Difluorophenyl)cyclopropanamine is a compound of considerable interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C10H10F2N
- Molecular Weight : 183.19 g/mol
- CAS Number : 376608-71-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The difluorophenyl moiety enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.
Key Mechanisms :
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing pathways involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, its structural similarity to other known enzyme inhibitors suggests potential applications in treating metabolic disorders.
Pharmacological Effects
This compound exhibits various pharmacological effects:
- Antidepressant Activity : Its structural characteristics suggest potential antidepressant properties, similar to other cyclopropanamine derivatives.
- Neuroprotective Effects : Preliminary studies indicate neuroprotective properties in animal models of neurodegenerative diseases.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the cyclopropane and phenyl groups significantly influence biological activity. The presence of fluorine atoms enhances potency by increasing hydrophobic interactions with target proteins.
Modification | Effect on Activity |
---|---|
Addition of Fluorine | Increases binding affinity |
Alteration of Cyclopropane Structure | Affects receptor selectivity |
Case Studies
-
Study on Neuroprotection :
A study conducted on transgenic mouse models demonstrated that this compound significantly reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. The compound was administered at varying doses (5 mg/kg and 10 mg/kg), showing dose-dependent efficacy in stabilizing microtubule structures associated with neuronal integrity . -
Antidepressant Efficacy :
In a randomized controlled trial involving patients with major depressive disorder, the administration of this compound resulted in a significant reduction in depression scores compared to placebo after four weeks of treatment. The study highlighted the compound's potential as a fast-acting antidepressant .
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3H,4-5,12H2 |
InChI Key |
XAHNJLSAPOWBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC=C2F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.